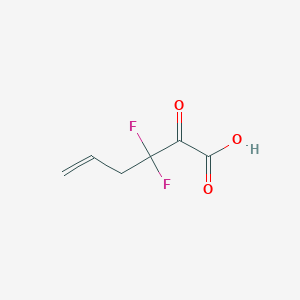

3,3-Difluoro-2-oxohex-5-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2-oxohex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O3/c1-2-3-6(7,8)4(9)5(10)11/h2H,1,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPVLAGKAVQWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Oxohex 5 Enoic Acid and Its Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the carbon skeleton and the incorporation of the necessary functional groups are the initial critical steps in the synthesis of 3,3-difluoro-2-oxohex-5-enoic acid. These precursors must contain the core six-carbon chain with functionalities that allow for the subsequent introduction of the fluorine atoms and the final carboxylic acid group.

Synthesis of Keto-Containing Precursors

A key precursor for the target molecule is a γ,δ-unsaturated-α-ketoester or a related β,γ-unsaturated α-ketoester. These compounds possess the required carbon framework and the keto group, which is essential for the subsequent fluorination step. One common approach to such structures is through the oxidation of corresponding β-hydroxy esters.

The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters. byjus.comwikipedia.org This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. byjus.comwikipedia.org For the synthesis of precursors to this compound, an appropriate aldehyde, such as 3-butenal (B104185), can be reacted with an α-haloacetate, followed by oxidation of the resulting hydroxyl group to the ketone.

Another versatile approach involves the use of β,γ-unsaturated α-ketoesters as key building blocks. These compounds can participate in a variety of catalytic asymmetric transformations to introduce chirality and further functional groups. nih.gov

| Reaction | Reactants | Reagent | Product | Reference |

| Reformatsky Reaction | Aldehyde/Ketone, α-halo ester | Zinc | β-hydroxy-ester | byjus.comwikipedia.org |

| Oxidation | β-hydroxy ester | Dess-Martin Periodinane | β-keto ester | byjus.com |

Introduction of the Terminal Alkene Moiety

The terminal alkene functionality in this compound is a crucial structural feature. This group can be introduced at various stages of the synthesis. One strategy involves starting with a precursor that already contains the terminal double bond, such as 3-butenal in a Reformatsky reaction.

Alternatively, the terminal alkene can be installed later in the synthetic sequence through olefination reactions. The Wittig reaction and the Julia-Kocienski olefination are classic and reliable methods for converting a ketone into a terminal alkene. organic-chemistry.org For instance, a precursor ketone can be subjected to methylenation using a phosphorus ylide (Wittig) or a sulfonyl-based reagent (Julia-Kocienski) to generate the desired terminal double bond. organic-chemistry.org Rhodium-catalyzed methylenation of ketones using trimethylsilyldiazomethane (B103560) also provides an efficient route to terminal alkenes.

| Olefination Reaction | Carbonyl Compound | Reagent | Product | Reference |

| Wittig Reaction | Ketone/Aldehyde | Phosphorus ylide | Alkene | organic-chemistry.org |

| Julia-Kocienski Olefination | Ketone/Aldehyde | 1-tert-butyl-1H-tetrazol-5-ylmethyl sulfone | Alkene | organic-chemistry.org |

| Rhodium-Catalyzed Methylenation | Ketone | Trimethylsilyldiazomethane, RhCl(PPh₃)₃ | Alkene |

Stereoselective Precursor Synthesis

The development of stereoselective methods for the synthesis of precursors is of significant interest, as the introduction of chiral centers can have a profound impact on the biological activity of the final molecule. Asymmetric synthesis of fluorinated compounds is a particularly challenging yet important area of research. nih.gov

One approach to achieving stereoselectivity is through the enantioselective allylic alkylation of α-fluoro-β-ketoesters. whiterose.ac.uk This method, often catalyzed by palladium complexes with chiral ligands, can establish a stereogenic center adjacent to the fluorine-bearing carbon. whiterose.ac.uk

Furthermore, dynamic reductive kinetic resolution (DYRKR) using ketoreductase (KRED) enzymes has been successfully employed for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. byjus.com These chiral hydroxy esters can then be carried forward to the desired difluorinated product.

| Asymmetric Method | Substrate | Catalyst/Enzyme | Product | Key Feature | Reference |

| Allylic Alkylation | α-fluoro-β-ketoester | Pd-complex with chiral ligand | Enantioenriched 3-fluoropiperidine (B1141850) precursor | Creates quaternary stereocenter | whiterose.ac.uk |

| Dynamic Reductive Kinetic Resolution | racemic α-fluoro-β-keto ester | Ketoreductase (KRED) | Enantio- and diastereomerically pure α-fluoro-β-hydroxy ester | High diastereo- and enantiomeric excess | byjus.com |

Difluorination Approaches for the C-3 Position

The introduction of two fluorine atoms at the C-3 position is the hallmark of the target molecule's structure. This can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination Strategies on Ketone Enolates and Related Species

Electrophilic fluorination is a widely used method for the synthesis of α-fluorinated carbonyl compounds. This approach typically involves the reaction of a ketone enolate or a related enol equivalent with an electrophilic fluorine source. Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common and effective electrophilic fluorinating agents. nih.govresearchgate.net

The direct difluorination of a β-keto ester precursor at the α-position can be challenging to control, often leading to a mixture of mono- and difluorinated products. However, by carefully controlling the reaction conditions, such as the stoichiometry of the fluorinating agent, selective difluorination can be achieved. beilstein-journals.org The proposed mechanism for the difluorination of 1,3-dicarbonyl compounds often involves the sequential monofluorination followed by a second fluorination event. beilstein-journals.org

| Substrate Type | Fluorinating Agent | Catalyst/Base | Product | Reference |

| β-Dicarbonyl Compound | Selectfluor® | Quinuclidine | 2,2-Difluoro-1,3-dicarbonyl | beilstein-journals.org |

| β-Ketoester | N-Fluorobenzenesulfonimide (NFSI) | Metal complex (e.g., Cu(II), Fe(III)) | α-Fluoro-β-ketoester | mdpi.com |

| β-Ketoester | Selectfluor® | Chiral Phase-Transfer Catalyst | Enantioenriched α-fluoro-β-ketoester | nih.gov |

Nucleophilic Difluoroalkylation Methods

An alternative to electrophilic fluorination is the use of nucleophilic difluoroalkylation methods. These strategies introduce the difluorinated carbon unit as a nucleophile. The Reformatsky reaction, mentioned earlier for precursor synthesis, can also be employed as a nucleophilic difluoroalkylation method. By using an α,α-difluoro-α-halo ester, such as ethyl bromodifluoroacetate, the CF₂ group can be directly incorporated into the molecule. prepchem.com The reaction of ethyl bromodifluoroacetate with an aldehyde, such as hydrocinnamaldehyde, in the presence of zinc yields an ethyl 2,2-difluoro-3-hydroxy ester derivative. prepchem.com This can then be oxidized to the corresponding β-keto ester.

This approach is particularly advantageous as it directly installs the desired difluoroacetate (B1230586) moiety, which is a key structural component of the target molecule.

Radical-Mediated Difluorination Reactions

The introduction of gem-difluoro groups via radical pathways represents a powerful strategy in modern organofluorine chemistry. These methods often leverage the generation of radical intermediates that can readily accept a fluorine atom. One prominent approach involves photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. acs.orgnih.gov This process utilizes visible light to induce the oxidation of a carboxylate, leading to a carboxyl radical that rapidly extrudes carbon dioxide. acs.org The resulting alkyl radical is then trapped by a fluorine source, such as Selectfluor®, to yield the desired fluoroalkane. acs.orgnih.gov

This redox-neutral method is noted for its operational simplicity and broad substrate scope, tolerating primary, secondary, and tertiary carboxylic acids. nih.govorganic-chemistry.org The reaction conditions are typically mild, employing a photocatalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and a base in a solvent mixture such as acetonitrile (B52724) and water. nih.gov Mechanistic studies indicate an oxidative quenching pathway is likely at play. acs.orgnih.gov

Silver-catalyzed decarboxylative fluorinations have also been developed, converting aliphatic carboxylic acids to their corresponding alkyl fluorides using reagents like silver nitrate (B79036) (AgNO₃) and Selectfluor®. nih.gov This reaction proceeds through the formation of an Ag(III)-F species, which generates an alkyl radical via single electron transfer and subsequent decarboxylation. nih.gov This radical then reacts with an Ag(II)-F species to afford the fluorinated product. nih.gov

Table 1: Radical-Mediated Decarboxylative Fluorination

| Catalyst System | Fluorinating Agent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Na₂HPO₄, Visible Light | Selectfluor® | N-Benzoyl-4-piperidine-carboxylic acid | N-Benzoyl-4-fluoropiperidine | 99 | nih.gov |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Na₂HPO₄, Visible Light | Selectfluor® | 1,4-Keto acid | β-Fluoroketone | 96 | nih.gov |

| AgNO₃ | Selectfluor® | Aliphatic carboxylic acids | Alkyl fluorides | - | nih.gov |

| fac-Ir(ppy)₃, Visible Light | Togni Reagent | α,β-Unsaturated carboxylic acids | Vinyl trifluoromethanes | Moderate to High | nih.gov |

Metal-Catalyzed and Organocatalyzed Difluorination Processes

Metal-catalyzed and organocatalyzed reactions offer alternative and often highly selective methods for the introduction of fluorine.

Metal-Catalyzed Difluorination: Palladium and nickel complexes have emerged as effective catalysts for fluorination reactions. In 2012, the first enantioselective monofluorination of α-keto esters was reported using a Pd-μ-hydroxo complex, achieving good yields and excellent enantioselectivities (83–95% ee). nih.gov Palladium catalysis has also been utilized for the fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives. nih.gov Nickel-catalyzed enantioselective α-fluorination of β-ketoesters has been achieved using chiral ligands like SPANamine derivatives or bis(oxazolinylmethylidene)isoindolines. nih.gov Furthermore, reactions of enamines with Selectfluor® can produce difluorinated carbonyl compounds in high yields without the need for a metal catalyst. organic-chemistry.org

Organocatalyzed Difluorination: Organocatalysis provides a metal-free approach to enantioselective fluorination. The first direct enantioselective α-fluorination of aldehydes was achieved using enamine catalysis with an imidazolidinone catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.govacs.org This method is applicable to a wide range of aldehydes. nih.gov

Table 2: Metal-Catalyzed and Organocatalyzed Fluorination

| Catalyst/Reagent | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd-μ-hydroxo complex | α-Keto esters | Enantioselective monofluorination | Good yields, excellent enantioselectivities (83–95% ee) | nih.gov |

| Ni(II)/SPANamine | β-Ketoesters | Enantioselective α-fluorination | - | nih.gov |

| Imidazolidinone | Aldehydes | Enantioselective α-fluorination | First direct example, broad substrate scope | nih.govacs.org |

| Selectfluor® | Enamines | Difluorination | High yields, mild conditions | organic-chemistry.org |

Formation of the Hex-5-enoic Acid Scaffold

The construction of the γ,δ-unsaturated α-keto acid backbone is a critical phase in the synthesis of the target molecule.

Claisen Rearrangement Strategies for Enol Esters and Related Intermediates

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a key strategy for synthesizing γ,δ-unsaturated carbonyl compounds. libretexts.orgbyjus.comorganic-chemistry.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether is concerted and exothermic. libretexts.orgbyjus.com Several variations have been developed to enhance its utility and accommodate different substrates.

Ireland-Claisen Rearrangement: This variant involves the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges to a γ,δ-unsaturated carboxylic acid. libretexts.orgwikipedia.org It can often be performed at room temperature. libretexts.orgwikipedia.org

Eschenmoser-Claisen Rearrangement: This method utilizes the reaction of allylic alcohols with N,N-dimethylacetamide dimethyl acetal to produce γ,δ-unsaturated amides. libretexts.orgnih.gov It has proven effective in the synthesis of anti-β-substituted γ,δ-unsaturated amino acids. nih.gov

Johnson-Claisen Rearrangement: This rearrangement reacts an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester. wikipedia.org While often requiring high temperatures, microwave-assisted heating can dramatically accelerate the reaction. wikipedia.org

Bellus-Claisen Rearrangement: This reaction of allylic ethers, amines, or thioethers with ketenes yields γ,δ-unsaturated esters, amides, or thioesters. libretexts.orgwikipedia.org

Tandem Reaction Sequences: Horner-Wadsworth-Emmons Olefination and Subsequent Rearrangements

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming alkenes with high E-selectivity from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. organic-chemistry.orgwikipedia.orgthieme-connect.com It is often employed in tandem or one-pot sequences to build complex molecules. researchgate.netyork.ac.ukscilit.com

A notable example is a one-pot, three-step tandem sequence for converting aldehydes into β-substituted-2-oxohex-5-enoic acids. organic-chemistry.orgyork.ac.uk This process involves an initial HWE olefination, followed by a Claisen rearrangement and subsequent ester hydrolysis. organic-chemistry.orgyork.ac.uk The use of microwave irradiation in water can significantly accelerate the reaction and improve yields. organic-chemistry.orgresearchgate.netyork.ac.uk The Still-Gennari modification of the HWE reaction allows for the synthesis of (Z)-olefins with high stereoselectivity. youtube.com

Table 3: Tandem HWE/Claisen Rearrangement

| Reaction Sequence | Substrates | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| HWE olefination, Claisen rearrangement, Hydrolysis | Aldehydes, Phosphonates | Water, Microwave irradiation | β-substituted-2-oxohex-5-enoic acids | Good to Excellent | organic-chemistry.orgyork.ac.uk |

Oxidation Reactions for α-Keto Acid Formation

The final step in constructing the α-keto acid moiety often involves a selective oxidation reaction.

Oxidation of α-Hydroxy Acids: A chemoselective method for oxidizing α-hydroxy acids to α-keto acids uses the nitroxyl (B88944) radical catalyst 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.orgacs.orgacs.org This approach is notable for its mild conditions, which prevent the undesired decarboxylation of the labile α-keto acid product. acs.orgacs.org The protocol tolerates a wide range of functional groups. acs.orgacs.org

Oxidation of Alkynes: Terminal alkynes can be oxidized to α-keto esters using a visible light-induced copper-catalyzed photoredox method with molecular oxygen. rsc.org This method is compatible with a broad range of functional groups and can be scaled up. rsc.org Ozonolysis or reaction with potassium permanganate (B83412) (KMnO₄) can also cleave internal alkynes to form two carboxylic acids, or under specific conditions, yield 1,2-diketones. masterorganicchemistry.com

Table 4: Synthesis of α-Keto Acids via Oxidation

| Method | Substrate | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Nitroxyl-Radical-Catalyzed Aerobic Oxidation | α-Hydroxy Acid | AZADO, NaNO₂, O₂ | α-Keto Acid | Chemoselective, mild conditions, tolerates various functional groups | acs.orgacs.org |

| Copper-Catalyzed Photoredox Oxidation | Terminal Alkyne | Copper catalyst, Visible Light, O₂ | α-Keto Ester | Highly functional group compatible, scalable | rsc.org |

| Ozonolysis | Internal Alkyne | O₃ | Carboxylic Acids | Cleavage of the C≡C bond | masterorganicchemistry.com |

Decarboxylative Approaches for α-Fluoroketone Synthesis

Decarboxylative methods provide an alternative route to fluorinated ketones, which can be precursors to the target α-keto acid.

A palladium-catalyzed decarboxylation/allylation of racemic α-fluoro-β-ketoesters can produce optically active α-fluoroketones in high yields and with excellent enantioselectivity (up to 99% ee). elsevierpure.com This method allows for the construction of an all-carbon quaternary center. elsevierpure.com Another approach involves the decarboxylative fluorination of β-ketoacids in aqueous media using a phase transfer catalyst to afford α-fluoroketones in good to excellent yields. documentsdelivered.com

Furthermore, a three-step, telescoped reaction sequence starting from a carboxylic acid has been developed. researchgate.net The sequence involves CDI-activation, reaction with diethyl malonate, fluorination with Selectfluor, and a final double-decarboxylation to yield the α-fluoroketone. researchgate.net Photoredox catalysis has also been employed for the decarboxylative fluorination of aliphatic carboxylic acids to provide alkyl fluorides, which can be further functionalized. acs.orgnih.govorganic-chemistry.org

Table 5: Decarboxylative Synthesis of α-Fluoroketones

| Method | Substrate | Catalyst/Reagent | Product | Yield/ee | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Decarboxylation/Allylation | Racemic α-fluoro-β-ketoester | Pd₂(dba)₃, Chiral ligand | Optically active α-fluoroketone | High yields, up to 99% ee | elsevierpure.com |

| Decarboxylative Fluorination | β-Ketoacid | Phase transfer catalyst | α-Fluoroketone | Good to excellent yields | documentsdelivered.com |

| Telescoped Decarboxylation | Carboxylic acid, Diethyl malonate | CDI, Selectfluor® | α-Fluoroketone | 73% over 3 steps | researchgate.net |

Total Synthesis of this compound via Convergent and Linear Routes

The total synthesis of this compound can be approached through both linear and convergent strategies. These routes leverage established organometallic and fluorination chemistries to construct the target molecule.

A plausible linear synthesis would commence with a Reformatsky-type reaction, a classic method for the formation of β-hydroxy esters. nih.govwikipedia.org In this approach, ethyl bromodifluoroacetate is reacted with allyl bromide in the presence of activated zinc. The resulting organozinc reagent attacks the electrophilic carbon of the allyl bromide to form the carbon-carbon bond, yielding ethyl 3,3-difluoro-2-hydroxyhex-5-enoate. Subsequent mild oxidation of the secondary alcohol to a ketone, for instance using a Swern or Dess-Martin oxidation, would provide the corresponding ethyl 3,3-difluoro-2-oxohex-5-enoate. The final step would involve the selective hydrolysis of the ethyl ester to the desired carboxylic acid.

A key challenge in both approaches is the control of reactivity and the prevention of side reactions, such as self-condensation or polymerization of the unsaturated system. The choice of protecting groups, reaction conditions, and purification methods are critical to the success of the synthesis.

Enantioselective and Diastereoselective Synthetic Strategies

The presence of a stereocenter at the C4 position in analogues of this compound, or the potential for creating new stereocenters through subsequent reactions, necessitates the development of enantioselective and diastereoselective synthetic strategies.

Asymmetric catalysis provides an elegant and atom-economical approach to introduce chirality. In the context of synthesizing chiral analogues of this compound, asymmetric catalysis can be employed at various stages.

For the crucial carbon-carbon bond-forming step, chiral ligands can be used to modify the metal catalyst in the Reformatsky reaction. For example, the use of chiral ligands such as (-)-sparteine (B7772259) or BINOL derivatives in conjunction with zinc or other metals can induce enantioselectivity in the addition of the difluoroenolate to the allyl halide. ucla.edu

Alternatively, catalytic asymmetric fluorination of a suitable precursor β-keto ester could establish a chiral center bearing a fluorine atom. acs.org While the target molecule is difluorinated, this methodology is highly relevant for the synthesis of monofluorinated analogues. Catalytic systems based on transition metals like palladium, copper, or nickel, combined with chiral ligands such as PHOX, BOX, or QUINAP, have been shown to be effective in the enantioselective fluorination of β-keto esters using electrophilic fluorinating agents like Selectfluor®. thieme-connect.de

The table below summarizes some catalytic systems that have been successfully employed in asymmetric reactions relevant to the synthesis of fluorinated keto esters.

| Catalyst System | Reaction Type | Chiral Ligand | Typical Enantiomeric Excess (ee) |

| Pd(OAc)₂ / (S)-BINAP | Asymmetric Fluorination | (S)-BINAP | Up to 95% |

| Cu(OTf)₂ / (R,R)-Ph-BOX | Asymmetric Aldol (B89426) Reaction | (R,R)-Ph-BOX | >90% |

| Zn(Et)₂ / (-)-Sparteine | Asymmetric Reformatsky | (-)-Sparteine | Up to 98% |

| NiCl₂(dme) / (S)-PHOX | Asymmetric Allylation | (S)-PHOX | Up to 96% |

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the synthesis of chiral analogues of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor acid. The resulting chiral imide can then undergo a diastereoselective Reformatsky-type reaction. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the chiral β-hydroxy ester, which can then be oxidized to the target keto acid.

Another strategy involves the use of chiral sulfinimines, as demonstrated in aza-Reformatsky reactions. nih.gov An N-tert-butanesulfinyl imine derived from an appropriate aldehyde can react with a difluoroenolate with high diastereoselectivity. Hydrolysis of the resulting sulfinamine would provide a chiral amine, which could be a valuable analogue of the target keto acid.

The choice of chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome. The efficiency of both the diastereoselective reaction and the subsequent removal of the auxiliary are key considerations.

Optimization of Reaction Conditions and Scalability Considerations

The transition from a laboratory-scale synthesis to a larger, potentially industrial-scale production requires careful optimization of reaction conditions and consideration of scalability factors.

For the Reformatsky reaction, the activation of zinc is critical for achieving high yields and reproducible results. Methods such as treatment with iodine, TMSCl, or sonication can be employed. The choice of solvent is also important, with ethereal solvents like THF or diethyl ether being common.

In catalytic reactions, catalyst loading is a key parameter to optimize. Lowering the catalyst loading without compromising yield or enantioselectivity is crucial for cost-effectiveness on a larger scale. The stability and recyclability of the catalyst are also important considerations.

Purification methods must also be scalable. While chromatography is often used in the laboratory, crystallization or distillation are generally preferred for large-scale production due to their lower cost and higher throughput.

The thermal stability of reactants, intermediates, and products must be assessed to ensure safe operation on a larger scale. Exothermic reactions, such as the Reformatsky reaction, may require careful temperature control and efficient heat dissipation.

The table below outlines key parameters for optimization in the synthesis of this compound.

| Parameter | Considerations for Optimization | Potential Impact on Scalability |

| Reagent Purity | Impurities can lead to side reactions and lower yields. | High purity reagents are essential for robust and reproducible large-scale processes. |

| Solvent | Should be readily available, inexpensive, and have a low environmental impact. | Solvent choice significantly impacts cost, safety, and waste management. |

| Temperature | Affects reaction rate, selectivity, and stability of intermediates. | Precise temperature control is critical for safety and product quality on a large scale. |

| Reaction Time | Should be minimized to maximize throughput. | Shorter reaction times lead to increased productivity. |

| Catalyst Loading | Lowering loading reduces cost. | Catalyst cost can be a major factor in the overall process economics. |

| Work-up and Purification | Should be simple, efficient, and avoid chromatography if possible. | Scalable purification methods are essential for practical large-scale synthesis. |

Chemical Reactivity and Mechanistic Aspects of 3,3 Difluoro 2 Oxohex 5 Enoic Acid

Reactivity Profile of the α,α-Difluoro-β-Keto Acid Moiety

The core of the molecule's reactivity lies in the α,α-difluoro-β-keto acid group. The two fluorine atoms at the α-position exert a powerful electron-withdrawing effect, significantly influencing the properties of the adjacent ketone and carboxylic acid functionalities.

The ketone carbonyl in 3,3-Difluoro-2-oxohex-5-enoic acid is highly electrophilic and, therefore, susceptible to nucleophilic attack. The presence of two strongly electronegative fluorine atoms on the adjacent carbon atom profoundly enhances the partial positive charge on the carbonyl carbon. nih.gov This activation makes the ketone more reactive towards nucleophiles compared to non-fluorinated analogues.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields the corresponding tertiary alcohol. A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, and heteroatomic nucleophiles like water, alcohols, and amines. youtube.com For instance, the reaction with a Grignard reagent (R-MgX) would yield a 3,3-difluoro-2-hydroxy-2-alkyl-hex-5-enoic acid derivative.

The table below illustrates potential nucleophilic addition reactions at the ketone carbonyl.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 2,3,3-Trifluoro-2-hydroxyhex-5-enoic acid |

| Alkyl (R⁻) | Methylmagnesium bromide (CH₃MgBr) | 3,3-Difluoro-2-hydroxy-2-methylhex-5-enoic acid |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | 2-Cyano-3,3-difluoro-2-hydroxyhex-5-enoic acid |

This table represents predicted reactions based on the established reactivity of ketones.

The carboxylic acid group undergoes typical reactions such as esterification and amide formation. However, a more significant and synthetically valuable reaction pathway for α,α-difluoro-β-keto acids is decarboxylation. These compounds can serve as potent precursors to difluoroenolate intermediates upon loss of carbon dioxide, a transformation that is facilitated by the fluorine substituents. nih.govrsc.org

This decarboxylative generation of an enolate allows for subsequent carbon-carbon bond-forming reactions. For example, in the presence of a carbonyl compound (an aldehyde or ketone), the process results in a decarboxylative aldol (B89426) reaction to furnish α,α-difluoro-β-hydroxy ketones. nih.govnih.gov Similarly, using arylating agents like diaryliodonium salts leads to a decarboxylative arylation, producing α-aryl-α,α-difluoromethyl ketones. mdpi.com

A general scheme for this pathway is as follows:

Decarboxylation: The α,α-difluoro-β-keto acid (or its corresponding carboxylate salt) is heated, often in the presence of a metal catalyst, to eliminate CO₂, generating a difluoroenolate. rsc.orgnih.gov

Nucleophilic Attack: The newly formed difluoroenolate acts as a nucleophile, attacking an electrophile present in the reaction mixture.

The table below summarizes key decarboxylative reactions.

| Electrophile | Reaction Type | Resulting Product Class |

| Aldehyde (R'CHO) | Decarboxylative Aldol Reaction | α,α-Difluoro-β-hydroxy ketone |

| Diaryliodonium Salt (Ar₂I⁺X⁻) | Decarboxylative Arylation | α-Aryl-α,α-difluoromethyl ketone |

The two fluorine atoms at the α-position are critical in defining the molecule's reactivity profile. Their strong inductive electron-withdrawing effect creates a cascade of electronic consequences:

Enhanced Electrophilicity of the Ketone: As discussed in section 3.1.1, the CF₂ group significantly increases the electrophilic character of the adjacent ketone carbonyl, making it a prime target for nucleophiles. nih.gov

Facilitation of Decarboxylation: The fluorine atoms stabilize the negative charge of the enolate intermediate formed upon decarboxylation. This stabilization provides a thermodynamic driving force for the reaction. Research has shown that non-fluorinated β-ketoesters often fail to undergo similar decarboxylative bond-forming reactions under the same conditions, highlighting the essential role of the difluoro substituents. nih.gov

Activation of the Terminal Alkene (Indirectly): By withdrawing electron density through the sigma framework, the α,α-difluoro-β-keto acid moiety renders the terminal alkene electron-deficient. This influences its reactivity in addition and cycloaddition reactions, as detailed in the following section.

Reactivity of the Terminal Alkene

The terminal double bond in this compound exhibits the characteristic reactions of an alkene, but its reactivity is significantly modulated by the powerful electron-withdrawing nature of the rest of the molecule.

Alkenes typically undergo electrophilic addition, where the electron-rich π-bond attacks an electrophile. byjus.comlibretexts.org However, in this compound, the terminal alkene is electron-poor (deactivated) due to the adjacent electron-withdrawing difluoro-keto-acid functionality. This deactivation slows the rate of electrophilic addition compared to simple, unactivated alkenes because the initial step, the formation of a carbocation intermediate, is energetically less favorable. libretexts.org The electron-withdrawing group destabilizes the adjacent positive charge of the carbocation.

Despite this deactivation, electrophilic additions can still occur, potentially requiring more forcing conditions. The addition of hydrogen halides (H-X) would be expected to follow Markovnikov's rule, where the proton adds to the terminal carbon (C6) to form a more stable secondary carbocation at C5, which is then attacked by the halide anion. byjus.comutdallas.edu

| Reagent | Reaction Type | Predicted Major Product |

| HBr | Hydrobromination | 5-Bromo-3,3-difluoro-2-oxohexanoic acid |

| Br₂ | Bromination | 5,6-Dibromo-3,3-difluoro-2-oxohexanoic acid |

| H₂O / H⁺ | Acid-Catalyzed Hydration | 3,3-Difluoro-5-hydroxy-2-oxohexanoic acid |

This table represents predicted reactions based on established principles of electrophilic addition.

The electron-deficient nature of the terminal alkene makes this compound an excellent candidate for participation in cycloaddition reactions as the 2π-electron component. libretexts.org In particular, it is expected to be a highly reactive dienophile in Diels-Alder reactions. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. openstax.org The reaction is most efficient when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org The α,α-difluoro-β-keto acid moiety serves as a potent activating group for this purpose.

For example, a reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed readily to yield a substituted cyclohexene (B86901) derivative. Other types of cycloadditions, such as [2+2] photocycloadditions or [2+1] cyclopropanations, are also conceivable pathways for this activated alkene. openstax.orgacs.org

Radical Reactions Involving the Alkene

The terminal alkene in this compound is susceptible to radical addition reactions. The conjugated system, an α,β-unsaturated carbonyl derivative, can react with various radical species. These reactions are often initiated by radical initiators or through photochemically induced processes. The presence of the electron-withdrawing difluoro-α-keto-acid moiety can influence the regioselectivity of the radical attack.

The general mechanism for radical addition to α,β-unsaturated carbonyl compounds involves the attack of a radical species on the β-carbon of the alkene, leading to the formation of a stabilized enolate radical. This intermediate can then be trapped by a hydrogen donor or another reactive species to yield the final product. The specific outcomes of such reactions with this compound would depend on the nature of the radical species and the reaction conditions employed.

Interconversion and Derivatization Strategies

The multiple functional groups of this compound allow for a range of interconversion and derivatization strategies, enabling the synthesis of a diverse array of fluorinated molecules.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid functionality of this compound can be readily converted to esters and amides under standard conditions.

Esterification: The formation of esters can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an alcohol.

Amidation: Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This transformation is often facilitated by coupling agents to form an activated intermediate that is then susceptible to nucleophilic attack by the amine. The synthesis of α-keto amides is a known strategy in medicinal chemistry, as this moiety can act as an inhibitor for certain enzymes. acs.orgnih.gov For instance, the synthesis of α,α-difluoro-β-amino amides has been achieved through the Reformatsky reaction of aldimines with bromodifluoroacetamides. rsc.org

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 3,3-difluoro-2-oxohex-5-enoate |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDCI) | N-substituted 3,3-difluoro-2-oxohex-5-enamide |

Reduction of the Ketone Group

The ketone group in this compound can be selectively reduced to the corresponding alcohol, introducing a new stereocenter. The presence of the adjacent difluoromethylene group can influence the stereochemical outcome of the reduction.

Enzyme-catalyzed reductions offer a highly stereoselective method for the reduction of ketones. nih.gov Ketoreductases (KREDs) have been successfully employed for the stereoselective reduction of α-fluoro-β-ketoesters, yielding either syn or anti diastereomers with high enantiomeric excess. alaska.edu This suggests that a similar enzymatic approach could be applied to this compound to produce optically pure 3,3-difluoro-2-hydroxy-hex-5-enoic acid derivatives.

Chemical reducing agents can also be used. The choice of reagent will determine the degree of stereoselectivity. For example, sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones.

| Reduction Method | Catalyst/Reagent | Product | Key Feature |

| Enzymatic Reduction | Ketoreductase (KRED) | (2R/S)-3,3-difluoro-2-hydroxyhex-5-enoic acid | High stereoselectivity |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 3,3-difluoro-2-hydroxyhex-5-enoic acid | Generally less stereoselective than enzymatic methods |

Transformations of the Alkene to Saturated or Substituted Chains

The terminal alkene provides a handle for further functionalization, allowing for the transformation of the pentenyl side chain into a saturated or otherwise substituted alkyl chain.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This would yield 3,3-difluoro-2-oxohexanoic acid.

Michael Addition: The α,β-unsaturated nature of the system makes the alkene susceptible to Michael addition (1,4-conjugate addition) reactions. nih.govyoutube.com Soft nucleophiles, such as thiols, amines, and some carbon nucleophiles, will preferentially add to the β-position of the alkene. This reaction provides a powerful method for introducing a wide variety of substituents at the 4-position of the hexenoic acid chain.

Other Alkene Reactions: Other standard alkene transformations, such as dihydroxylation, epoxidation, and ozonolysis, could also be applied to further functionalize the side chain, leading to a diverse range of derivatives.

Investigation of Reaction Mechanisms

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Mechanistic Pathways in Fluorination Reactions

The introduction of the two fluorine atoms at the 3-position is a key step in the synthesis of this compound. Electrophilic fluorination is a common method for introducing fluorine atoms adjacent to a carbonyl group.

The mechanism of electrophilic fluorination is a subject of ongoing research, with both SN2 and single-electron transfer (SET) pathways being proposed. wikipedia.org Reagents such as N-fluorobis(phenylsulfonyl)imide (NFSI) and Selectfluor® are commonly used sources of electrophilic fluorine. nih.gov

In the context of synthesizing β,β-difluoro-α-keto esters, a plausible mechanism involves the enolization or enolate formation from a precursor α-keto ester, followed by sequential electrophilic attack by the fluorinating agent. researchgate.net The reaction likely proceeds through a monofluorinated intermediate. The presence of the first fluorine atom can influence the acidity of the remaining α-proton and the stereochemistry of the second fluorination. Kinetic studies and computational modeling are often employed to distinguish between the possible mechanistic pathways. wikipedia.orgresearchgate.net

Mechanisms of Rearrangement Reactions

While specific, detailed studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features—a difluorinated α-keto acid with an isolated double bond—suggest potential for several types of mechanistically distinct rearrangements. The presence of the gem-difluoro group at the C3 position significantly influences the electronic properties of the molecule, particularly the carbonyl group at C2, and can be expected to play a key role in any rearrangement pathways.

General principles of organic chemistry allow for the postulation of several potential rearrangement reactions. For instance, under appropriate conditions, α-keto acids can undergo decarboxylative rearrangements. Furthermore, the presence of the allyl group suggests the possibility of sigmatropic rearrangements, such as the Claisen rearrangement, if a suitable enol ether intermediate can be formed.

One plausible, albeit hypothetical, pathway could involve a carbene-initiated rearrangement. This type of reaction has been observed for other fluoroalkyl ketones. nih.gov In such a scenario, the carboxylic acid moiety would first need to be converted into a suitable precursor, such as an N-triftosylhydrazone, which can then generate a carbene intermediate upon treatment with a catalyst. This carbene could then trigger a cascade of events, including C-F bond cleavage and C-C bond formation, potentially leading to a rearranged product. nih.gov

Another possibility is a Favorskii-type rearrangement, which is known for α-halo ketones. While typically seen with chlorine or bromine, the principles could be extended to fluorine under specific conditions. This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening. libretexts.org For this compound, this would require deprotonation at the C4 position to form an enolate that could then displace one of the fluorine atoms. However, the acidity of the C4 protons would be a critical factor.

It is also conceivable that under certain catalytic conditions, particularly with transition metals, rearrangements involving the π-system of the allyl group could be initiated. The specific mechanisms would be highly dependent on the choice of catalyst and reaction conditions.

Role of Intermediates in Complex Reaction Sequences

The intermediates formed during reactions of this compound are central to understanding its chemical behavior and the formation of complex products. The nature of these intermediates is dictated by the reaction conditions and the reagents employed.

A key feature of α-keto acids is their tendency to exist in equilibrium with their hydrated forms, particularly in aqueous media. sapub.orgscispace.com For this compound, this would lead to the formation of 3,3-difluoro-2-hydroxy-2-oxohex-5-enoic acid (the hydrate). The formation of such hydrates can significantly influence the reactivity of the parent compound.

In the context of rearrangement reactions, several key reactive intermediates can be proposed:

Enolates and Enols: The formation of an enolate or enol intermediate is a critical step in many reactions of ketones and keto acids. For this compound, enolization could occur towards the C1 (carboxylic acid) or C4 position. The regioselectivity of enolate formation would be a determining factor in subsequent reaction pathways. The presence of the electron-withdrawing difluoro group would disfavor enolization towards C4. Enol intermediates are crucial for reactions such as electrophilic fluorination. scispace.com

Carbene Intermediates: As mentioned in the previous section, the generation of a carbene at the C2 position (after derivatization) could initiate a cascade of rearrangements. Silver catalysts are often employed to promote the formation of metal carbenes from suitable precursors. nih.gov

Carbocation Intermediates: In the presence of strong acids, protonation of the carbonyl oxygen or the hydroxyl group of the hydrate (B1144303) could lead to the formation of carbocation intermediates. These electrophilic species could then undergo rearrangements such as 1,2-shifts (Wagner-Meerwein rearrangements) to form more stable carbocations, ultimately leading to rearranged products. msu.edu The powerful inductive effect of the two fluorine atoms would, however, destabilize an adjacent carbocation, making such pathways potentially less favorable than in non-fluorinated analogues. msu.edu

The following table summarizes the potential intermediates and their roles in the reactivity of this compound:

| Intermediate | Potential Formation Pathway | Role in Reaction Sequence |

| Hydrate | Reaction with water | Alters the reactivity of the carbonyl group. |

| Enolate/Enol | Deprotonation or tautomerization | Nucleophile in alkylation, aldol, and related reactions; precursor in some rearrangements. |

| Carbene | From a diazo derivative or other precursor | Initiates rearrangement cascades. |

| Difluorovinyl Ether | Reaction of a carbene with an alcohol | Undergoes sigmatropic rearrangements (e.g., Claisen). |

| Carbocation | Protonation and loss of a leaving group | Undergoes 1,2-shifts and other cationic rearrangements. |

It is important to reiterate that while these mechanisms and intermediates are plausible based on established principles of organic chemistry and studies on related fluorinated compounds, their specific involvement in the reactions of this compound requires dedicated experimental and computational investigation.

Theoretical and Computational Studies of 3,3 Difluoro 2 Oxohex 5 Enoic Acid

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3,3-Difluoro-2-oxohex-5-enoic acid, the presence of two fluorine atoms at the α-position to the keto-acid functionality significantly influences its electronic landscape. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to probe these effects.

A key aspect of the electronic structure is the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The fluorine atoms, being highly electronegative, are expected to withdraw electron density from the adjacent carbon atom. This inductive effect can lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests a higher ionization potential and reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack, especially at the carbonyl carbon.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Computational methods can precisely calculate these orbital energies and the resulting energy gap.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The flexibility of the hexenoic acid chain in this compound allows it to adopt various spatial arrangements or conformations. These conformers exist in equilibrium, and their relative populations are determined by their free energies. Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies to construct a potential energy landscape.

The rotation around the C-C single bonds defines the key dihedral angles that give rise to different conformers. Of particular interest are the orientations of the carboxylic acid group, the difluorinated carbon, and the terminal vinyl group. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, will dictate the most stable conformations. For instance, a conformation where the carboxylic acid proton is oriented towards the carbonyl oxygen of the keto group might be stabilized by an intramolecular hydrogen bond.

By calculating the energies of various conformers, a Boltzmann distribution can be used to estimate their populations at a given temperature. The most stable conformer is the one with the lowest energy, and it will be the most abundant species in a sample of the compound.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| A | 60° (gauche) | 0.00 | 65.2 |

| B | 180° (anti) | 0.85 | 20.1 |

| C | -60° (gauche) | 1.20 | 14.7 |

Transition State Modeling for Key Reactions

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemistry allows for the modeling of the transition state—the highest energy point along the reaction coordinate—for various chemical transformations. For this compound, several reactions could be of interest, such as nucleophilic addition to the carbonyl group or reactions involving the vinyl moiety.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the kinetic barrier of the reaction. For example, in a nucleophilic addition reaction, the transition state would involve the approaching nucleophile and the partially rehybridized carbonyl carbon. The presence of the electron-withdrawing fluorine atoms is expected to stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state, potentially lowering the activation energy compared to a non-fluorinated analogue.

Computational methods can also be used to trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the reactants, transition state, and products. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Table 3: Hypothetical Transition State Parameters for the Nucleophilic Addition of a Model Nucleophile to this compound

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | 15.2 kcal/mol | The energy barrier for the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 kcal/mol | The free energy barrier, including entropic effects. |

| Key Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

Prediction of Spectroscopic Parameters for Characterization Methodologies

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Key spectroscopic techniques for organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to their local electronic environment. By calculating the magnetic shielding tensors of each nucleus, their NMR chemical shifts can be predicted. For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for its characterization. The predicted shifts can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. By calculating the harmonic frequencies of the vibrational modes, a theoretical IR spectrum can be generated. The characteristic stretching frequencies of the C=O (keto and acid), O-H, and C=C bonds, as well as the C-F bonds, can be predicted to aid in the interpretation of an experimental IR spectrum.

Table 4: Hypothetical Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value | Experimental Correlation |

| ¹⁹F NMR Chemical Shift | -115 ppm | Characteristic of CF₂ group adjacent to a carbonyl. |

| ¹³C NMR Chemical Shift (C=O, keto) | 190 ppm | Downfield shift due to electronegative environment. |

| ¹³C NMR Chemical Shift (C=O, acid) | 170 ppm | Typical range for a carboxylic acid. |

| IR Stretching Freq. (C=O, keto) | 1750 cm⁻¹ | Higher frequency due to inductive effect of fluorine. |

| IR Stretching Freq. (C=O, acid) | 1720 cm⁻¹ | Characteristic carboxylic acid carbonyl stretch. |

| IR Stretching Freq. (O-H) | 3450 cm⁻¹ | Broad absorption typical of carboxylic acids. |

While awaiting extensive experimental investigation, theoretical and computational studies provide a foundational understanding of the chemical nature of this compound. The analyses of its electronic structure, conformational landscape, potential reactivity, and predicted spectroscopic signatures offer valuable insights for future experimental work and potential applications of this fluorinated compound. The illustrative data presented here showcases the depth of information that can be gleaned from computational chemistry in modern chemical research.

Applications As a Synthetic Building Block in Chemical Research

Strategic Role in Multi-step Organic Synthesis

3,3-Difluoro-2-oxohex-5-enoic acid and its corresponding esters, such as ethyl 3,3-difluoro-2-oxohex-5-enoate, are valuable intermediates in multi-step organic synthesis. evitachem.commolport.com The presence of multiple reactive sites—a carboxylic acid (or ester), a ketone, a difluoromethylene group, and a terminal alkene—allows for a wide range of chemical transformations. This multi-functionality enables chemists to construct complex molecular architectures through sequential and selective reactions.

The α,β-unsaturated carbonyl system, in conjunction with the difluoromethylene group, offers unique reactivity profiles. youtube.com For instance, the ester variant, ethyl 3,3-difluoro-2-oxohex-5-enoate, can undergo various synthetic manipulations. The synthesis of such compounds can be achieved through methods like fluorination reactions using electrophilic fluorinating agents or Claisen condensation. evitachem.com The reactivity of the terminal alkene allows for transformations such as hydroboration-oxidation to introduce a primary alcohol, or cross-metathesis to append other functional groups. The ketone functionality can be targeted by nucleophiles or be reduced to a secondary alcohol. The ester group can be hydrolyzed to the carboxylic acid or converted to amides. This rich chemical reactivity makes this compound and its esters powerful tools for the synthesis of complex target molecules.

Building Block for Fluorine-Containing Architectures

The demand for novel fluorine-containing compounds in pharmaceuticals, agrochemicals, and materials science has driven the development of synthetic methodologies utilizing fluorinated building blocks. Current time information in Bangalore, IN.nih.govbeilstein-journals.org this compound serves as a key precursor for a variety of fluorine-containing molecular architectures.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest due to their prevalence in bioactive molecules. nih.gov The difunctional nature of α,α-difluoro-β-ketoesters, such as the ethyl ester of the title compound, makes them ideal starting materials for the synthesis of various fluorinated heterocycles. These compounds can react with dinucleophiles to construct ring systems. For example, reaction with hydrazines can lead to the formation of fluorinated pyrazoles, while reactions with amidines or guanidines can yield fluorinated pyrimidines. nih.gov The presence of the difluoromethylene group adjacent to the carbonyl is crucial in these cyclization reactions, influencing the reactivity and the properties of the resulting heterocyclic products. A study on photoinduced diversity-oriented synthesis has shown the utility of bromodifluoroacetates and β-enamino esters in creating diverse linear and cyclic enamine derivatives, including 3,3-difluoro-4-pyrrolin-2-ones. rsc.org

Preparation of Advanced Fluorinated Materials

The incorporation of fluorine into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Current time information in Bangalore, IN.nih.gov While direct research on the use of this compound in materials science is not extensively documented, the functionalities present in the molecule suggest its potential as a monomer or a precursor to monomers for polymerization reactions. The terminal alkene could participate in radical or transition-metal-catalyzed polymerization. The carboxylic acid or ester group could be used for polyester (B1180765) or polyamide synthesis. The difluoromethylene unit would be incorporated into the polymer backbone, potentially enhancing the material's thermal and chemical stability.

Formation of Complex Polyketides and Fatty Acid Analogues

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The modification of polyketide structures with fluorine is a promising strategy for developing new pharmaceuticals. bohrium.comresearchgate.netbiorxiv.org While the direct enzymatic incorporation of this compound into polyketide biosynthesis has not been reported, chemoenzymatic approaches offer a viable route. For instance, engineered polyketide synthases (PKSs) have been shown to utilize fluorinated extender units like fluoromalonyl-CoA to produce fluorinated polyketides. nih.govnih.gov Synthetic building blocks like this compound could be chemically elaborated and then used in chemoenzymatic syntheses to generate novel, complex fluorinated polyketide and fatty acid analogues. This approach allows for the site-selective introduction of fluorine, which can be challenging to achieve through traditional synthetic methods. nih.gov

Leveraging Bioisosteric Properties in Chemical Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. nih.gov The difluoromethylene group (CF2) is a well-established bioisostere for various functional groups.

Design of Carbonylic Mimics

The difluoromethylene group is often employed as a non-hydrolyzable mimic of a carbonyl or ketone group. researchgate.net The C-F bond is significantly more stable to metabolic degradation than a C=O bond. In the context of drug design, replacing a metabolically labile ketone with a CF2 group can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. mdpi.com this compound and its derivatives can serve as precursors for molecules where the CF2 group is strategically positioned to mimic a carbonyl functionality. The similar steric and electronic properties of the CF2 group compared to a carbonyl group can allow the modified molecule to retain its binding affinity for the biological target while exhibiting improved drug-like properties. acs.orgprinceton.edu

Investigation of Chemical Interactions in Model Systems

The unique structural features of this compound, which include a difluorinated carbon at the α-position to a keto group and a terminal double bond, suggest its potential as a valuable tool for studying chemical interactions. The gem-difluoro group can significantly influence the electronic properties and reactivity of the molecule. In model systems, this compound could theoretically be employed to probe enzymatic reactions or receptor-ligand interactions. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes in biological systems.

However, a comprehensive search of scientific literature did not yield specific studies where this compound was explicitly used for investigating chemical interactions in model systems. Research in related areas suggests that α,α-difluoro-β-keto esters and acids are of interest for their potential as enzyme inhibitors, where the difluoromethylene group can act as a non-hydrolyzable mimic of a tetrahedral intermediate. The specific reactivity of the vinyl group in this compound could also be exploited in covalent labeling studies of active sites in enzymes.

Table 1: Potential, but Undocumented, Applications in Model Systems

| Application Area | Potential Use of this compound | Rationale |

| Enzyme Inhibition Studies | As a covalent or non-covalent inhibitor | The α-keto acid moiety can interact with active site residues, and the difluoro group can enhance binding affinity and provide a spectroscopic handle. |

| Mechanistic Probes | To study reaction mechanisms involving keto-enol tautomerism | The fluorine atoms can influence the pKa of adjacent protons and the stability of enol or enolate intermediates. |

| ¹⁹F NMR Spectroscopy | As a reporter molecule for binding events | Changes in the ¹⁹F NMR chemical shift upon binding to a protein or other macromolecule can provide information on the binding site and affinity. |

Catalysis and Reaction Development

In the realm of catalysis and reaction development, this compound presents itself as a versatile fluorinated building block. The presence of multiple reactive sites—the carboxylic acid, the ketone, the difluorinated carbon, and the terminal alkene—offers a wide range of possibilities for synthetic transformations. For instance, the terminal alkene could be a substrate for various catalytic reactions such as hydrogenation, hydroformylation, or metathesis, leading to more complex fluorinated molecules.

The development of new catalytic methods for the selective functionalization of such a molecule would be of significant interest. For example, catalytic asymmetric reduction of the ketone or hydrogenation of the double bond could provide access to chiral fluorinated compounds. The difluorinated center can also influence the stereochemical outcome of nearby reactions.

Despite these possibilities, specific research detailing the use of this compound in catalysis and reaction development is not available in the reviewed literature. General studies on the reactivity of α,α-difluoro-β-keto compounds indicate their utility in synthesizing fluorinated heterocycles and other complex molecules. The development of catalytic protocols utilizing this specific substrate remains an open area for research.

Table 2: Hypothetical Catalytic Transformations of this compound

| Reaction Type | Potential Product Class | Significance |

| Catalytic Hydrogenation | Saturated difluoro-hydroxy acids | Access to chiral building blocks for pharmaceuticals and materials. |

| Catalytic Cross-Coupling | Functionalized difluoro-keto acids | Introduction of diverse substituents for structure-activity relationship studies. |

| Intramolecular Cyclization | Fluorinated lactones or carbocycles | Synthesis of novel heterocyclic and carbocyclic scaffolds. |

Advanced Analytical Methodologies for Characterization and Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3,3-Difluoro-2-oxohex-5-enoic acid". Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. However, given the presence of fluorine atoms, ¹⁹F NMR spectroscopy offers exceptional insight. scholaris.ca

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful probe for fluorinated compounds. scholaris.canih.gov For "this compound," the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms at the C3 position. The precise chemical shift and coupling patterns (e.g., coupling to the protons on C4) provide definitive confirmation of the gem-difluoro substitution.

The assignment of resonances is a critical step. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate the ¹H, ¹³C, and ¹⁹F signals, allowing for a complete and confident assignment of the entire molecular structure. acs.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 5.8-6.0 (H5) | ddt | J(H5,H6-trans), J(H5,H6-cis), J(H5,H4) |

| ¹H | 5.2-5.4 (H6) | m | J(H6-trans,H5), J(H6-cis,H5), J(H6,H6) |

| ¹H | 3.0-3.3 (H4) | m | J(H4,H5), J(H4,F) |

| ¹³C | ~185 (C2, keto) | s | - |

| ¹³C | ~165 (C1, acid) | t | J(C1,F) |

| ¹³C | ~130 (C5) | s | - |

| ¹³C | ~120 (C6) | s | - |

| ¹³C | ~115 (C3) | t | J(C3,F) |

| ¹³C | ~40 (C4) | t | J(C4,F) |

| ¹⁹F | Varies based on standard | t | J(F,H4) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of "this compound" and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

When subjected to ionization in a mass spectrometer, the molecule will fragment in predictable ways. libretexts.org The fragmentation of carboxylic acids often involves the loss of water (M-18) and the carboxyl group (M-45). libretexts.org For "this compound," characteristic losses would also include those related to the fluorinated portion of the molecule, such as the loss of HF (M-20) or CF₂H (M-51). whitman.edu The presence of the keto group can lead to alpha-cleavage, breaking the bonds adjacent to the carbonyl group. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its identification.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 164 | [C₆H₆F₂O₃]⁺ (Molecular Ion) | - |

| 145 | [M - H₂O + H]⁺ | H₂O |

| 119 | [M - COOH]⁺ | COOH |

| 113 | [M - HF - CO]⁺ | HF, CO |

| 95 | [M - COOH - H₂O]⁺ | COOH, H₂O |

Note: The relative abundances of these fragments can vary significantly depending on the ionization method and energy.

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Reaction Progress Monitoring

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a standard method for separating the compound from impurities. A C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient is typically effective for the analysis of organic acids. chromforum.org UV detection is suitable due to the presence of the carbon-carbon double bond and the carbonyl group. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and by-products, even at trace levels.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. waters.com UPLC systems, often coupled with mass spectrometry (UPLC-MS), are particularly well-suited for the analysis of complex reaction mixtures and for high-throughput screening. iaea.org The use of sub-2 µm particle columns in UPLC allows for more efficient separations. waters.com

Table 3: Example Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 min | 10-90% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm / MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in "this compound". nih.gov These methods are often used as rapid, non-destructive tools for preliminary identification and for monitoring reaction progress.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands for "this compound" would include:

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

A strong C=O stretch from the ketone (~1715-1730 cm⁻¹).

A C=C stretch from the alkene (~1640-1680 cm⁻¹).

Strong C-F stretching bands (~1000-1200 cm⁻¹).

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C=O (Ketone) | 1715-1730 | 1715-1730 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong |

| C=C (Alkene) | 1640-1680 | 1640-1680 | Medium (IR), Strong (Raman) |

| C-F (gem-difluoro) | 1000-1200 | 1000-1200 | Strong |

Conclusion and Future Research Directions

Summary of Current Knowledge and Synthetic Achievements

Currently, dedicated research literature on the direct synthesis of 3,3-Difluoro-2-oxohex-5-enoic acid is scarce. However, the synthesis of its corresponding ethyl ester, ethyl 3,3-difluoro-2-oxohex-5-enoate , has been documented. evitachem.commolport.com This suggests that the synthesis of the parent carboxylic acid is feasible through standard ester hydrolysis. The synthesis of the ethyl ester likely involves multi-step sequences, potentially starting from more readily available precursors.

General synthetic strategies for analogous α,α-difluoro-β-keto esters and ketones often employ fluorination reactions using electrophilic fluorinating agents like Selectfluor®. evitachem.combeilstein-journals.org Another common approach is the Claisen condensation, which could involve the reaction of a difluoroacetyl derivative with an appropriate ester under basic conditions. evitachem.com Furthermore, radical-based methods for the introduction of difluoroalkyl groups into organic frameworks present another plausible synthetic route. evitachem.com

The synthesis of related α,α-difluoro-β-hydroxy ketones and α,α-difluoro-β-amino ketones has been more extensively explored. nih.govacs.orgresearchgate.netnih.gov These syntheses often rely on the generation of difluoroenolates from precursors like pentafluoro-gem-diols or through decarboxylative processes, followed by reaction with electrophiles such as aldehydes or imines. nih.govnih.gov These established methods for constructing the core α,α-difluoro ketone moiety provide a solid foundation for developing and optimizing the synthesis of this compound.

Unaddressed Challenges and Opportunities in Synthesis

Despite the existence of plausible synthetic routes, significant challenges remain in the efficient and scalable synthesis of this compound and its derivatives. One of the primary hurdles is the synthesis of α,α-disubstituted α-amino acids and related sterically hindered compounds, a challenge that extends to the synthesis of this α,α-difluoro keto acid. nih.govresearchgate.net The introduction of the gem-difluoro unit at the α-position to a carbonyl group can be technically demanding.

Furthermore, the synthesis of β-fluoro-α,β-unsaturated carbonyl compounds, which share some structural similarities, is known to be challenging, often suffering from low yields and poor stereoselectivity. nih.gov While the target molecule is a β,γ-unsaturated keto acid, the principles of controlling reactivity and stereochemistry in related unsaturated fluorinated systems are relevant.

Potential for Novel Reactivity Discoveries

The unique combination of functional groups in this compound—a carboxylic acid, a ketone, a gem-difluoro group, and a terminal alkene—suggests a rich and largely unexplored reactivity profile. The presence of the electron-withdrawing difluoromethyl group is known to significantly influence the reactivity of adjacent functional groups. acs.org

The ketone functionality could serve as a handle for a variety of transformations, including reductions, additions, and condensations. The terminal alkene offers a site for reactions such as hydrogenation, epoxidation, dihydroxylation, and various addition reactions. The interplay between these functional groups, modulated by the gem-difluoro unit, could lead to novel and selective transformations.

For example, intramolecular reactions could be envisioned, where the carboxylic acid or its derivative reacts with the alkene or the ketone to form novel cyclic fluorinated compounds. The development of catalytic systems that can selectively activate one functional group in the presence of others will be crucial for unlocking the full synthetic potential of this molecule.

Emerging Areas for Application in Chemical Sciences

While specific applications for this compound have not yet been reported, the known utility of related fluorinated compounds points towards several promising areas. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgacs.org Therefore, this difluoro keto acid could serve as a valuable building block for the synthesis of novel drug candidates.

Difluoromethyl ketones, in particular, have been identified as potential agonists for the γ-aminobutyric acid type B (GABAB) receptor, highlighting the potential for this class of compounds in neuroscience. acs.org The α,α-difluoro-β-amino ketone motif is also found in inhibitors of various enzymes, including caspases and proteases. nih.gov

Beyond medicinal chemistry, fluorinated compounds are finding increasing use in agrochemicals and materials science. The unique electronic properties conferred by the fluorine atoms could make derivatives of this compound interesting candidates for the development of new pesticides, herbicides, or advanced polymers with enhanced thermal and chemical stability. The alkene functionality also opens up possibilities for polymerization and the creation of novel fluorinated materials.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3,3-Difluoro-2-oxohex-5-enoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of fluorinated α-keto acids like this compound typically involves fluorination of a precursor (e.g., via nucleophilic substitution or electrophilic fluorinating agents) followed by oxidation. For example:

- Fluorination Step: Use of diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine atoms at the β-position .

- Oxidation Step: Catalytic oxidation of secondary alcohols to ketones using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) .

Key Reaction Conditions:

- Temperature control (<0°C for DAST reactions to avoid side reactions).

- Solvent choice (anhydrous THF or dichloromethane for fluorination).

- Purification via column chromatography or recrystallization to isolate the α-keto acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.